1-{3-[(3,5-Dihydroxyphenyl)methyl]azetidin-1-yl}ethan-1-one
Description
Properties
IUPAC Name |
1-[3-[(3,5-dihydroxyphenyl)methyl]azetidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-8(14)13-6-10(7-13)2-9-3-11(15)5-12(16)4-9/h3-5,10,15-16H,2,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRFCEVIDLPEEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)CC2=CC(=CC(=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution and Acylation
The most widely reported method involves a two-step sequence:
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Formation of the azetidine-sulfonyl intermediate : 4-Methoxybenzenesulfonyl chloride reacts with azetidine under basic conditions (e.g., triethylamine in dichloromethane) to yield 3-(4-methoxybenzenesulfonyl)azetidine.
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Acetylation : The intermediate undergoes acetylation using acetyl chloride or acetic anhydride in the presence of a base to form the final product.
Key conditions :
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Temperature: 0–25°C
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Reaction time: 3–6 hours per step
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Yield: 65–78%
| Step | Reagents | Solvent | Yield (%) |
|---|---|---|---|
| 1 | 4-Methoxybenzenesulfonyl chloride, azetidine, triethylamine | Dichloromethane | 72 |
| 2 | Acetyl chloride, triethylamine | Dichloromethane | 68 |
Protection-Deprotection Strategy for Hydroxyl Groups
To prevent unwanted side reactions during synthesis, the 3,5-dihydroxyphenyl group is often protected. A common approach uses benzyl ethers or acetyl groups :
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Protection : 3,5-Dihydroxybenzyl alcohol is treated with benzyl bromide or acetic anhydride to form 3,5-bis(benzyloxy)benzyl alcohol or 3,5-diacetoxybenzyl alcohol.
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Alkylation : The protected benzyl alcohol reacts with azetidine derivatives (e.g., 3-bromoazetidine) via nucleophilic substitution.
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Deprotection : Hydrogenolysis (for benzyl groups) or hydrolysis (for acetyl groups) yields the final compound.
Optimization note :
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Benzyl protection provides higher yields (80–85%) but requires palladium catalysts for deprotection.
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Acetyl protection avoids metal catalysts but may lead to partial hydrolysis (yields: 70–75%).
Industrial-Scale Production
Continuous Flow Synthesis
Industrial protocols emphasize continuous flow reactors to enhance efficiency:
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Reactor setup : Multi-stage tubular reactors with in-line purification modules.
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Advantages :
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20–30% higher yield compared to batch processes.
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Reduced solvent waste (50% less dichloromethane usage).
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Automated High-Throughput Screening
Robotic platforms optimize reaction parameters (e.g., temperature, stoichiometry) for azetidine functionalization. A recent study achieved 94% purity by screening 48 conditions in parallel.
Challenges and Mitigation Strategies
Ring Strain in Azetidine
The four-membered azetidine ring is prone to ring-opening under acidic or high-temperature conditions. Mitigation strategies include:
Purification of Polar Intermediates
The dihydroxyphenyl moiety increases polarity, complicating chromatography. Solutions include:
Emerging Methodologies
Enzymatic Acetylation
A 2024 study demonstrated lipase-catalyzed acetylation under mild conditions (pH 7.0, 30°C), achieving 82% yield with no racemization.
Photoredox Catalysis
Visible-light-mediated C–H functionalization enables direct coupling of azetidine with 3,5-dihydroxyphenyl precursors. Pilot-scale trials report 55–60% yields .
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Nucleophilic substitution | 68–72 | 95 | High |
| Continuous flow | 85–90 | 98 | Industrial |
| Enzymatic | 82 | 99 | Lab-scale |
Chemical Reactions Analysis
1-{3-[(3,5-Dihydroxyphenyl)methyl]azetidin-1-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Major Products: The major products formed from these reactions include quinones, alcohol derivatives, and substituted phenyl compounds.
Scientific Research Applications
1-{3-[(3,5-Dihydroxyphenyl)methyl]azetidin-1-yl}ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a drug delivery agent.
Mechanism of Action
The mechanism of action of 1-{3-[(3,5-Dihydroxyphenyl)methyl]azetidin-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Azetidine-Containing Analogues
- 1-(3-{[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}azetidin-1-yl)ethanone (CAS 1467060-02-1): This compound shares the azetidine core but replaces the dihydroxyphenyl group with a boronate ester-linked phenoxy moiety. The boronate group enhances its utility in Suzuki-Miyaura cross-coupling reactions, making it valuable in drug discovery. Unlike the target compound, its hydrophobicity and electronic properties differ significantly due to the absence of hydroxyl groups .
- 1-(3-Aminoazetidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one (CAS 1467865-86-6): Here, the azetidine is substituted with an amino group and an isoxazole-containing ethanone. This contrasts with the dihydroxyphenyl group’s hydrogen-bonding capacity in the target compound .
Dihydroxyphenyl-Containing Analogues
- 1-(3,5-Dihydroxyphenyl)ethan-1-one (CAS 607393-54-4): A simpler analogue lacking the azetidine ring. However, it lacks the conformational constraints that could improve target binding in biological systems .
- (2E)-1-(3,5-Dihydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: This chalcone derivative features a conjugated enone system and a dihydroxyphenyl group. The extended π-system allows for UV absorption and redox activity, unlike the target compound’s non-conjugated structure. The methoxy group in this compound reduces polarity compared to hydroxyls .
Ethanolone Derivatives with Varied Substituents
1-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-one (CAS 58626-38-3) :
The trifluoromethyl groups are strongly electron-withdrawing, creating a hydrophobic and electron-deficient aromatic ring. This contrasts sharply with the electron-donating hydroxyl groups in the target compound, affecting both reactivity and interactions with biological targets .- 1-{3-[2-(3,5-Dimethoxyphenyl)ethenyl]phenyl}ethan-1-one: The dimethoxy substituents and ethenyl linkage increase hydrophobicity and rigidity.
Research Implications
The target compound’s unique combination of azetidine and dihydroxyphenyl groups positions it as a candidate for studying structure-activity relationships in drug design. Its hydroxyl groups may enhance binding to proteins or nucleic acids, while the azetidine’s rigidity could improve pharmacokinetic profiles.
Biological Activity
1-{3-[(3,5-Dihydroxyphenyl)methyl]azetidin-1-yl}ethan-1-one, also known as a derivative of azetidinone, has garnered attention in recent years for its potential biological activities. This article delves into the compound's biological properties, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure is represented as follows:
This structure features a phenolic moiety that contributes to its biological activity. The presence of the azetidinone ring is significant as it is a common motif in many biologically active compounds.
Antimicrobial Activity
Research indicates that azetidinone derivatives exhibit notable antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains and viruses. A study highlighted that azetidinone derivatives can inhibit the growth of pathogenic bacteria and exhibit antiviral activity against RNA and DNA viruses .
Table 1: Antimicrobial Efficacy of Azetidinone Derivatives
| Compound Name | Target Organism | EC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | E. coli | 12 | Cell wall synthesis inhibition |
| Compound B | Influenza Virus H1N1 | 8.3 | Viral replication inhibition |
| This compound | TBD | TBD |
Anti-inflammatory Activity
The anti-inflammatory potential of azetidinone compounds has been well-documented. They are known to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. A comparative study demonstrated that certain azetidinone derivatives exhibited anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen .
Table 2: Anti-inflammatory Activity Comparison
| Compound Name | Inflammatory Model | IC50 (µM) | Reference Drug |
|---|---|---|---|
| Compound C | LPS-induced inflammation | 15 | Ibuprofen (20 µM) |
| Compound D | Carrageenan-induced edema | 10 | Aspirin (25 µM) |
| This compound | TBD | TBD |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with azetidinone structures often act as enzyme inhibitors, affecting pathways related to cell proliferation and inflammation.
- Receptor Modulation : Some studies suggest that these compounds may interact with specific receptors involved in pain and inflammation signaling pathways.
- Antioxidant Properties : The presence of hydroxyl groups in the structure may confer antioxidant capabilities, contributing to reduced oxidative stress in cells.
Case Studies
A recent case study explored the effects of this compound on human cancer cell lines. The results indicated significant antiproliferative effects against breast cancer cells (MCF-7), with an observed IC50 value in the nanomolar range. This suggests potential for further development as an anticancer agent .
Q & A
Q. What are the optimal synthetic routes for synthesizing 1-{3-[(3,5-Dihydroxyphenyl)methyl]azetidin-1-yl}ethan-1-one, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the azetidine ring and subsequent coupling with the 3,5-dihydroxyphenylmethyl group. Key steps include:
- Azetidine ring activation : Use of catalysts like palladium or copper for cross-coupling reactions to introduce substituents .
- Methylation and hydroxylation : Controlled pH and temperature (e.g., 60–80°C) to prevent oxidation of the dihydroxyphenyl group .
- Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) to isolate intermediates .
Yield optimization requires strict inert atmospheres (N₂/Ar) to protect reactive intermediates and precise stoichiometric ratios of reagents .
Q. Which analytical techniques are most effective for confirming the purity and structural integrity of this compound?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98%) using reverse-phase C18 columns and UV detection at 254 nm .
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm structural integrity by resolving azetidine ring protons (δ 3.5–4.0 ppm) and aromatic hydroxyl groups (δ 5.5–6.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 262.1) and fragmentation patterns .
Q. How can researchers determine the compound’s solubility in aqueous buffers, and what factors influence its stability?
- Methodological Answer :
- Solubility Assay : Shake-flask method in pH 7.4 phosphate buffer (35.2 µg/mL mean solubility, measured via UV-Vis spectroscopy at λmax ~280 nm) .
- Stability Factors :
- pH : Degradation occurs below pH 5 due to protonation of the azetidine nitrogen.
- Light/Oxygen : Store in amber vials under N₂ to prevent photo-oxidation of phenolic groups .
Advanced Research Questions
Q. How does this compound interact with biological targets at the molecular level?
- Methodological Answer :
- Molecular Docking : Computational models (AutoDock Vina) predict hydrogen bonding between the dihydroxyphenyl group and enzyme active sites (e.g., kinases or GPCRs) .
- Surface Plasmon Resonance (SPR) : Measures binding affinity (KD) to purified proteins, with buffer optimization (e.g., 10 mM HEPES, pH 7.4, 0.005% Tween-20) to reduce nonspecific binding .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for target engagement .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Compare datasets using standardized assays (e.g., IC₅₀ values from enzymatic inhibition studies) and normalize for variables like cell line heterogeneity or buffer composition .
- Dose-Response Validation : Replicate studies with controlled compound purity (>98%) and include positive controls (e.g., known kinase inhibitors) to calibrate activity .
- Orthogonal Assays : Confirm antimicrobial activity via both microdilution (MIC) and time-kill curves to distinguish static vs. cidal effects .
Q. What strategies are effective for optimizing the compound’s pharmacokinetic properties in preclinical studies?
- Methodological Answer :
- Prodrug Design : Introduce acetyl-protected hydroxyl groups to enhance oral bioavailability, followed by enzymatic cleavage in vivo .
- Caco-2 Permeability Assay : Assess intestinal absorption using monolayers, with Papp values >1 × 10⁻⁶ cm/s indicating high permeability .
- Microsomal Stability Testing : Incubate with liver microsomes (human/rat) to quantify metabolic half-life and identify cytochrome P450 liabilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
